6β-Hydroxygliclazide
Description
Properties
CAS No. |
96860-37-6 |
|---|---|
Molecular Formula |
C15H21N3O4S |
Molecular Weight |
339.41 |
IUPAC Name |
1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H21N3O4S/c1-10-2-5-12(6-3-10)23(21,22)17-15(20)16-18-8-11-4-7-14(19)13(11)9-18/h2-3,5-6,11,13-14,19H,4,7-9H2,1H3,(H2,16,17,20)/t11-,13+,14+/m1/s1 |
InChI Key |
VUUZEWXIRFGRFE-XBFCOCLRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCC(C3C2)O |
Synonyms |
rel-(3aα,4α,6aα)-N-[[(Hexahydro-4-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide; 4-Hydroxy-hexahydro-cyclopenta[c]pyrrole Benzenesulfonamide |
Origin of Product |
United States |
Enzymatic Biotransformation and Formation Kinetics of 6β Hydroxygliclazide
Identification and Characterization of Cytochrome P450 Isoforms Catalyzing 6β-Hydroxylation
The formation of 6β-Hydroxygliclazide from its parent compound, gliclazide (B1671584), is a regioselective hydroxylation reaction catalyzed by specific members of the cytochrome P450 enzyme system. nih.gov Extensive research, primarily utilizing human liver microsomes and recombinant human P450s, has elucidated the roles of various CYP isoforms in this metabolic pathway. nih.govuq.edu.au
Predominant Role of CYP2C9
Multiple lines of evidence firmly establish CYP2C9 as the principal enzyme responsible for the 6β-hydroxylation of gliclazide. nih.govuq.edu.aumdpi.com Studies using selective chemical inhibitors have demonstrated that sulfaphenazole (B1682705), a prototypic inhibitor of CYP2C9, can inhibit the formation of this compound in human liver microsomes by over 80%. nih.gov This high degree of inhibition underscores the dominant contribution of CYP2C9 to this specific metabolic route. nih.gov The significant role of CYP2C9 in gliclazide metabolism as a whole suggests that factors influencing its activity, such as genetic polymorphisms (e.g., CYP2C92 and CYP2C93 alleles) and drug-drug interactions, are major sources of interindividual variability in gliclazide pharmacokinetics. nih.govmdpi.com
Contributions of Other Cytochrome P450 Subfamilies and Isoforms (e.g., CYP2C8, CYP2C18, CYP2C19, CYP2D6, CYP3A4)
While CYP2C9 is the primary catalyst, other cytochrome P450 isoforms also contribute to the formation of this compound, albeit to a lesser extent. nih.gov Members of the CYP2C subfamily, including CYP2C8, CYP2C18, and CYP2C19, have all been shown to catalyze the 6β-hydroxylation of gliclazide. nih.govdrugbank.com
Specifically, experiments with recombinant P450s have confirmed the catalytic activity of these isoforms. nih.gov Notably, CYP2C8 was found to form 6β-OHGz, and unlike other CYP2C enzymes, it did not catalyze the tolylmethyl hydroxylation of gliclazide. nih.gov CYP2C18 and CYP2C19 also demonstrated the ability to produce this compound. nih.gov
Beyond the CYP2C subfamily, screening of a panel of major drug-metabolizing CYP enzymes revealed that CYP2D6 is also capable of hydroxylating gliclazide at the 6β position. nih.gov In contrast, other major isoforms such as those in the CYP3A family (e.g., CYP3A4) did not show significant activity in this specific metabolic pathway under the experimental conditions. nih.gov The inhibition data from human liver microsomes, where sulfaphenazole accounted for the vast majority of the metabolism, preclude a significant involvement of other P450s in the hepatic 6β-hydroxylation of gliclazide. nih.gov
Quantitative Kinetic Parameters of this compound Formation
The formation of this compound has been shown to follow Michaelis-Menten kinetics. nih.gov This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. github.io The key parameters of this model, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), have been determined for the 6β-hydroxylation of gliclazide in both human liver microsomes and with specific recombinant CYP enzymes. nih.gov
Determination of Apparent Michaelis-Menten Constants (Km)
The apparent Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. sigmaaldrich.com It is an inverse measure of the substrate's affinity for the enzyme; a lower Km value indicates a higher affinity. sigmaaldrich.com For the formation of this compound in human liver microsomes, the mean Km value has been determined to be 461 ± 139 µM. nih.gov
Kinetic studies using individual recombinant CYP2C enzymes have provided more specific Km values for the formation of this compound.
Table 1: Apparent Michaelis-Menten Constants (Km) for this compound Formation by Recombinant CYP2C Enzymes
| Enzyme | Apparent Km (μM) |
|---|---|
| CYP2C8 | 984 |
| CYP2C9 | 471 |
| CYP2C18 | 794 |
| CYP2C19 | 321 |
Data sourced from Elliot et al. (2007). nih.gov
Estimation of Maximum Reaction Velocities (Vmax)
The maximum reaction velocity (Vmax) is the rate of the reaction when the enzyme is saturated with the substrate. libretexts.org In human liver microsomes, the mean Vmax for the formation of this compound was found to be 130 ± 55 pmol min⁻¹ mg⁻¹. nih.gov
The Vmax values have also been determined for individual recombinant CYP2C enzymes, providing insight into their maximal catalytic capacity for this reaction.
Table 2: Maximum Reaction Velocities (Vmax) for this compound Formation by Recombinant CYP2C Enzymes
| Enzyme | Vmax (pmol min⁻¹ pmol CYP⁻¹) |
|---|---|
| CYP2C8 | 0.63 |
| CYP2C9 | 4.5 |
| CYP2C18 | 0.53 |
| CYP2C19 | 5.0 |
Data sourced from Elliot et al. (2007). nih.gov
Assessment of Intrinsic Clearance (CLint)
Intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a measure of the enzyme's catalytic efficiency and is considered the most reliable indicator of the relative contribution of different P450s to a metabolic pathway in vitro. nih.gov For the formation of this compound in human liver microsomes, the intrinsic clearance was 0.29 µl min⁻¹ mg⁻¹. nih.gov
The intrinsic clearance values for the individual recombinant CYP enzymes highlight their relative efficiencies in catalyzing the 6β-hydroxylation of gliclazide.
Table 3: Intrinsic Clearance (CLint) for this compound Formation by Recombinant CYP2C Enzymes
| Enzyme | Intrinsic Clearance (CLint) (μl min⁻¹ pmol CYP⁻¹) |
|---|---|
| CYP2C8 | 0.0006 |
| CYP2C9 | 0.0096 |
| CYP2C18 | 0.0007 |
| CYP2C19 | 0.0155 |
Data sourced from Elliot et al. (2007). nih.gov
Regioselectivity and Stereoselectivity of Gliclazide Hydroxylation to this compound
The hydroxylation of gliclazide exhibits notable regioselectivity, with different CYP isoforms preferentially catalyzing the formation of specific hydroxylated metabolites. The primary enzyme responsible for the 6β-hydroxylation of gliclazide is CYP2C9. nih.gov This has been demonstrated through experiments with recombinant human P450s, where CYP2C9 was shown to be a major contributor to the formation of this compound. nih.gov
While CYP2C9 is the principal enzyme, other isoforms of the CYP2C subfamily, including CYP2C8, CYP2C18, and CYP2C19, also have the capacity to catalyze the hydroxylation of gliclazide at various positions. nih.govdrugbank.com Specifically, recombinant CYP2C8 has been observed to form this compound and 7β-Hydroxygliclazide, but not the hydroxymethyl metabolite. nih.gov In contrast, CYP2C9, CYP2C18, and CYP2C19 can catalyze all three hydroxylation pathways. nih.gov
The relative formation of 6β- and 7β-hydroxygliclazide, based on V_max/K_m ratios, differs between CYP2C9 and CYP2C19, highlighting the regioselective nature of these enzymes. nih.gov This demonstrates that while multiple enzymes can produce this compound, the efficiency and preference for this specific metabolic pathway vary among the different CYP2C isoforms.
Influence of Enzyme Modulators on this compound Formation
The rate of this compound formation can be significantly altered by the presence of enzyme modulators, which include both inhibitors and inducers of cytochrome P450 enzymes.
In Vitro Inhibition Profiles by Specific Cytochrome P450 Inhibitors
The most reliable method for identifying the contribution of specific P450s to a metabolic pathway is through in vitro inhibition studies using selective inhibitors. nih.gov The formation of this compound is substantially inhibited by sulfaphenazole, a selective inhibitor of CYP2C9. nih.gov In studies with human liver microsomes, sulfaphenazole at a concentration of 2.5 µM inhibited the formation of this compound by approximately 87%. nih.gov This strong inhibition confirms that CYP2C9 is the primary enzyme responsible for more than 80% of gliclazide 6β-hydroxylation. nih.gov
Other CYP inhibitors have shown varied effects. For instance, (S)-(+)-mephenytoin, a CYP2C19 inhibitor, only produced a minor inhibition of this compound formation (11% at 100 µM). nih.gov Similarly, inhibitors of other CYP enzymes, such as furafylline (B147604) (CYP1A2) and troleandomycin (B1681591) (CYP3A4), had minimal impact on this metabolic pathway. nih.gov Interestingly, some compounds like coumarin (B35378) (CYP2A6 inhibitor), trimethoprim (B1683648) (CYP2C8 inhibitor), and quinidine (B1679956) (CYP2D6 inhibitor) caused a minor reduction in the formation of this compound. nih.gov
These findings underscore the predominant role of CYP2C9 in the biotransformation of gliclazide to this compound and suggest that drugs which inhibit this enzyme could lead to significant drug-drug interactions.
Table 1: Effect of Selective CYP Inhibitors on this compound Formation in Human Liver Microsomes
| Inhibitor | Target Enzyme | Inhibitor Concentration (µM) | Remaining this compound Formation (%) |
| Sulfaphenazole | CYP2C9 | 2.5 | 13 |
| (S)-(+)-mephenytoin | CYP2C19 | 100 | 89 |
| Furafylline | CYP1A2 | 10 | 92 |
| Coumarin | CYP2A6 | 2.5 | 88 |
| Trimethoprim | CYP2C8 | 100 | 89 |
| Quinidine | CYP2D6 | 2.5 | 80 |
| Troleandomycin | CYP3A4 | 50 | 93 |
Data sourced from a study on the identification of human cytochromes P450 catalysing gliclazide elimination. nih.gov
Effects of Enzyme Inducers on Metabolic Pathways
Enzyme inducers are substances that can increase the metabolic activity of cytochrome P450 enzymes. The co-administration of drugs that induce CYP2C9, the primary enzyme metabolizing gliclazide, could potentially increase the formation of this compound. This would lead to a faster clearance of gliclazide from the body. While specific studies focusing solely on the induction of this compound formation are less common in the provided search results, the general principle of enzyme induction suggests that inducers of CYP2C9 would enhance this metabolic pathway. drugbank.com For example, certain medications are known to increase the metabolism of gliclazide, which could be attributed to their inductive effects on CYP enzymes. drugbank.com
Conversely, some substances can act as inhibitors. For example, in vitro studies have shown that berberine, an active component in some herbal medicines, can inhibit the metabolism of gliclazide, likely due to competition for the same CYP2C enzymes. mdx.ac.uk This inhibition would lead to a decrease in the formation of hydroxylated metabolites like this compound.
Preclinical Pharmacokinetic Disposition of 6β Hydroxygliclazide
In Vitro Metabolic Stability Assessment in Biological Matrices
Microsomal Stability Studies
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. Gliclazide (B1671584) is primarily metabolized by CYP2C9 to form hydroxylated metabolites, including 6β-Hydroxygliclazide. While specific stability data for this compound in microsomal incubations (such as intrinsic clearance or half-life) are not detailed in available research, it is known that the metabolites of gliclazide are readily formed. This indicates that this compound is a product of the metabolic process rather than a compound typically assessed for its own stability as a new chemical entity.
Hepatocyte Incubation Assays
Hepatocytes, or intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of in vivo metabolism. In studies with the parent drug, gliclazide, hepatocytes would be used to observe the formation of metabolites like this compound. The subsequent metabolic fate of this compound, such as further conjugation via glucuronidation (a Phase II reaction), could also be assessed. However, specific reports quantifying the stability of isolated this compound in hepatocyte assays are not available.
Plasma Protein Binding Characteristics
The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction of a drug is pharmacologically active.
The parent drug, gliclazide, is known to be highly bound to plasma proteins, with reported values between 85% and 97%. frontiersin.orgjapsonline.com Computational (in silico) studies have predicted that the hydroxylated metabolites of gliclazide, which would include this compound, exhibit lower plasma protein binding compared to the parent drug. frontiersin.org One study predicted the plasma protein binding for a hydroxylated metabolite to be around 50-53%. frontiersin.org However, experimental data from in vitro equilibrium dialysis or ultrafiltration studies specifically for this compound are not available to confirm these predictions.
In Vitro Permeability and Transport Studies
In vitro permeability assays, such as those using Caco-2 cell monolayers, are used to predict the oral absorption of a drug. Gliclazide is classified as a high-permeability drug (Biopharmaceutics Classification System Class II). frontiersin.orgnih.gov
In silico studies suggest that hydroxylated metabolites of gliclazide have slightly poorer permeability through Caco-2 cells compared to the parent drug. frontiersin.org Despite this prediction, specific apparent permeability coefficient (Papp) values from experimental Caco-2 assays for this compound are not reported in the literature. Such studies would determine if the metabolite is likely to be a substrate for efflux transporters like P-glycoprotein.
In Vivo Preclinical Pharmacokinetic Profiling in Animal Models
In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).
Systemic Clearance and Elimination Pathways in Preclinical Models
The systemic clearance of this compound, a crucial parameter determining the rate of its removal from the body, is intrinsically linked to its elimination pathways. In preclinical models, as in humans, the primary route of elimination for gliclazide and its metabolites is through metabolic transformation, predominantly occurring in the liver.
The primary route of excretion for gliclazide metabolites in preclinical species is via the kidneys, with 60% to 70% of the administered dose being recovered in the urine. japsonline.com A smaller portion, approximately 10% to 20%, is eliminated through the feces. japsonline.com This suggests that this compound, once formed, is efficiently cleared from the systemic circulation and excreted, primarily through renal pathways.
Half-Life Determination in Preclinical Species
The elimination half-life (T½) of a compound is a measure of the time it takes for its concentration in the plasma to decrease by half. While the reviewed scientific literature provides extensive data on the half-life of the parent drug, gliclazide, in various preclinical species, specific half-life values for its 6β-hydroxylated metabolite are not explicitly detailed.
For the parent compound, gliclazide, there are notable inter-species variations in its elimination half-life. For instance, in rats, the half-life is reported to be approximately 2.5 hours. japsonline.com It is important to note that the half-life of a metabolite can differ significantly from that of the parent drug, depending on its own distribution and clearance characteristics. However, without direct studies on the pharmacokinetics of this compound, its precise half-life in preclinical models remains to be specifically elucidated.
Interspecies Comparative Pharmacokinetics of Gliclazide and its 6β-Hydroxylated Metabolite
Understanding the interspecies differences in the pharmacokinetics of both the parent drug and its metabolites is crucial for extrapolating preclinical data to humans. Gliclazide's pharmacokinetic profile has been studied in several preclinical species, including rats, dogs, and monkeys. japsonline.com
Gliclazide is generally well-absorbed in these species, with extensive metabolism being a common feature. The formation of this compound is a consistent metabolic pathway across species, although the rate and extent of its formation may vary. This variation can be attributed to differences in the expression and activity of metabolic enzymes, such as the CYP2C family, across different species.
While direct comparative pharmacokinetic data between gliclazide and this compound is scarce, the information available on gliclazide provides a foundational understanding. The table below summarizes the known pharmacokinetic parameters of the parent drug, gliclazide, in different preclinical species, which indirectly informs the context in which its metabolite, this compound, is formed and eliminated.
Table 1: Pharmacokinetic Parameters of Gliclazide in Preclinical Species
| Species | Elimination Half-Life (T½) | Primary Route of Excretion | Reference |
| Rat | ~2.5 hours | Urine (60-70%), Feces (10-20%) | japsonline.com |
Advanced Analytical Methodologies for 6β Hydroxygliclazide Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays
Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. nih.gov
Development of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods
HPLC-MS/MS is a powerful tool for quantifying drug metabolites. However, specific methods developed and validated exclusively for 6β-Hydroxygliclazide are not readily found in the literature. Studies often focus on the simultaneous quantification of gliclazide (B1671584) and its metabolites collectively. For instance, methods have been developed for the concurrent analysis of glipizide (B1671590) and its hydroxylated metabolites, which are isomeric to hydroxylated gliclazide and thus share the same mass-to-charge ratio (m/z). nih.govresearchgate.net In such cases, the precursor to product ion transition for hydroxylated forms is noted, but this does not distinguish between the various positional isomers like this compound. nih.govresearchgate.net
A common approach in these broader analyses involves protein precipitation for sample preparation, followed by chromatographic separation on a C18 column. nih.gov
Table 1: General HPLC-MS/MS Parameters for Related Compounds
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile and water with formic acid (gradient elution) nih.govrevistadechimie.ro |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) tandfonline.com |
| Precursor Ion [M+H]⁺ (for Hydroxylated Gliclazide) | m/z 339 (inferred) |
Application of High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-resolution mass spectrometry is instrumental in determining the elemental composition of a molecule and in elucidating its structure through fragmentation patterns. chromatographyonline.com While HRMS is a key technique for metabolite identification, specific studies detailing the high-resolution mass spectrum and fragmentation pathways of this compound are not available in the reviewed literature. General principles of HRMS involve obtaining an accurate mass measurement to confirm the molecular formula, followed by tandem mass spectrometry (MS/MS) to generate fragment ions that provide structural clues. chromatographyonline.comlibretexts.org For this compound, hydroxylation on the azabicyclooctyl ring would be a key structural feature to confirm through fragmentation analysis. nih.gov
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF MS)
LC-qToF MS combines the separation power of liquid chromatography with the high mass accuracy and resolution of a time-of-flight mass analyzer, making it ideal for screening and identifying unknown compounds in complex mixtures. lcms.czbruker.com Methods utilizing LC-qToF MS have been developed for the detection of gliclazide in various samples. tandfonline.com However, specific data and analytical parameters for the dedicated analysis of this compound using this technique are not explicitly detailed in the available research. The general workflow would involve acquiring full-scan, high-resolution mass data to detect potential metabolites, followed by MS/MS experiments to confirm their identity. nih.govchromatographyonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including drug metabolites. miamioh.eduupi.educeitec.cz It provides detailed information about the chemical environment of each atom in a molecule. The confirmation of the 6β-hydroxylation site on the gliclazide molecule would require detailed 1D (¹H and ¹³C) and 2D NMR experiments. However, a search of scientific databases did not yield any published ¹H or ¹³C NMR spectral data specifically assigned to this compound. upi.eduhmdb.camdpi.comlibretexts.org Such data would be crucial for definitively confirming the position of the hydroxyl group.
Spectroscopic Analysis for Biochemical Characterization
The biochemical characterization of this compound would involve using spectroscopic techniques to study its interaction with biological systems, such as its binding affinity to target receptors or its own metabolic stability. While the formation of this compound by CYP2C9 has been established, further detailed biochemical and spectroscopic characterization of the isolated metabolite is not described in the available literature. nih.gov
Method Validation for Bioanalytical Applications
The validation of bioanalytical methods is a critical requirement for pharmacokinetic and other studies submitted to regulatory authorities. europa.eunih.govresearchgate.net This process ensures that the method is reliable and reproducible for its intended use. Key validation parameters include:
Selectivity and Specificity: The ability to differentiate the analyte from other components in the sample.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual measurements.
Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte in the sample.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. nih.gov
While these principles are universally applied, specific and detailed validation reports for an analytical method dedicated to this compound are not publicly available. Studies that quantify gliclazide and its metabolites would have undergone such validation, but the specific performance characteristics for this compound are not individually reported. nih.govjpionline.org
Table 2: General Bioanalytical Method Validation Parameters (ICH M10 Guidelines) europa.eu
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) |
| Linearity | Correlation coefficient (r²) should be ≥ 0.99 |
| LLOQ | Analyte response should be at least 5 times the response of a blank sample |
| Recovery | Should be consistent, precise, and reproducible |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of a bioanalytical method.
Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is the concentration that provides a signal clearly distinguishable from the background noise. internationalscholarsjournals.orgnih.gov
Lower Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govfudschem.com For bioanalytical methods, the analyte response at the LLOQ should be at least five times the response of a blank sample. The precision (%CV) should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration. stanford.edu
The determination of these limits can be approached in several ways, most commonly through the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. internationalscholarsjournals.org For the S/N method, an LOD is typically established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1. Alternatively, the LOD and LOQ can be calculated using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. internationalscholarsjournals.org
The following table presents typical LOD and LOQ values for related small molecules in plasma, illustrating the sensitivity achievable with modern LC-MS/MS methods.
Table 1: Representative LOD and LOQ Values in Bioanalytical Methods
| Compound | Matrix | Method | LOD | LOQ |
|---|---|---|---|---|
| Gliclazide internationalscholarsjournals.org | Pharmaceutical Dosage | HPLC | 0.08 µg/mL | - |
| Hydroxyurea longdom.org | Plasma | HPLC | 0.63 mg/L | 1.2 mg/L |
| Mevalonic Acid nih.gov | Plasma | LC-MS/MS | - | 0.5 ng/mL |
| Clopidogrel lcms.cz | Plasma | LC-MS/MS | - | 2.5 pg/mL |
Evaluation of Accuracy, Precision, and Recovery
Accuracy and Precision
Accuracy describes the closeness of the mean test results to the true or nominal value, while precision refers to the closeness of agreement among a series of measurements. fda.gov These parameters are evaluated by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC. stanford.edu
To assess intra-day accuracy and precision, multiple replicates (e.g., five or six) of each QC level are analyzed in a single run. For inter-day assessment, the analysis is repeated over several days (at least three). stanford.eduyoutube.com According to ICH and FDA guidelines, the mean concentration for accuracy should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%. ich.orgstanford.edu The precision, measured by the coefficient of variation (CV), should not exceed 15%, except for the LLOQ, where a CV of up to 20% is acceptable. ich.orgstanford.edu
Table 2: Example of Intra-Day and Inter-Day Precision and Accuracy Data for a Bioanalytical Method | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | | Inter-Day (n=18) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | | LLOQ | 1.0 | 0.95 ± 0.11 | 95.0 | 11.6 | 0.98 ± 0.14 | 98.0 | 14.3 | | Low QC | 3.0 | 2.88 ± 0.18 | 96.0 | 6.3 | 2.94 ± 0.22 | 98.0 | 7.5 | | Mid QC | 50.0 | 51.5 ± 2.47 | 103.0 | 4.8 | 50.9 ± 3.10 | 101.8 | 6.1 | | High QC | 150.0 | 148.1 ± 5.63 | 98.7 | 3.8 | 147.5 ± 7.97 | 98.3 | 5.4 | Data is representative and based on typical validation results such as those found in references scielo.br and lcms.cz.
Recovery
Extraction recovery of an analyte is the measure of the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a post-extraction spiked sample at the same concentration. A high and consistent recovery is desirable, though not strictly required if the method is precise, accurate, and the matrix effect is controlled.
Stability Testing in Various Biological Samples
Assessing the stability of this compound in biological samples is critical to ensure that the measured concentration reflects the true concentration at the time of sample collection. ijbpas.com Stability is evaluated under various conditions that mimic sample handling and storage throughout the analytical process. japsonline.comjapsonline.com This includes:
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature. This simulates potential sample retrieval and re-analysis scenarios. japsonline.comrjptonline.org
Short-Term (Bench-Top) Stability: Assesses analyte stability in the biological matrix when left at room temperature for a period that reflects the sample processing time. japsonline.com
Long-Term Stability: Determines if the analyte is stable during prolonged storage at specified temperatures (e.g., -20°C or -80°C). The duration of this test should equal or exceed the time from sample collection to analysis. japsonline.comjapsonline.com
Post-Preparative (Autosampler) Stability: Confirms that the analyte remains stable in the processed sample extract while waiting for injection in the autosampler. scielo.brrjptonline.org
Stock Solution Stability: Verifies the stability of the analyte in its solvent, typically stored at refrigerated or frozen conditions. japsonline.comrjptonline.org
For each stability test, QC samples at low and high concentrations are analyzed, and the results are compared to those of freshly prepared samples. The mean concentrations of the stability samples should be within ±15% of the nominal concentrations.
Table 3: Summary of Stability Findings for Gliclazide (as a proxy for its metabolite) in Biological Matrix
| Stability Type | Storage Condition | Duration | Finding | Reference |
|---|---|---|---|---|
| Freeze-Thaw | 3 cycles (-20°C to RT) | 3 days | Stable | japsonline.com |
| Freeze-Thaw | 4 cycles (-70°C to RT) | 4 days | Stable | rjptonline.org |
| Short-Term (Bench-Top) | Room Temperature | 24 hours | Stable in plasma | japsonline.com |
| Long-Term | -20°C and -80°C | 1 week | Stable in plasma | japsonline.comjapsonline.com |
| Long-Term | -20°C and -80°C | > 1 week | Degradation observed | japsonline.comjapsonline.com |
| Post-Preparative (Autosampler) | Autosampler Tray | 19 hours | Stable | scielo.br |
| Stock Solution | Room Temperature | 25 hours | Stable | rjptonline.org |
| Stock Solution | 2-8°C | 16 days | Stable | rjptonline.org |
| Stock Solution | -20°C | 4 weeks | Stable | japsonline.com |
RT = Room Temperature
Molecular and Biochemical Significance of 6β Hydroxygliclazide
Contribution to Overall Gliclazide (B1671584) Metabolic Clearance
The metabolism of gliclazide is a critical determinant of its pharmacokinetic profile and duration of action. The drug is hepatically cleared, primarily through oxidation by cytochrome P450 (CYP) enzymes, into various metabolites that are generally considered inactive. dntb.gov.uaresearchgate.net The hydroxylation of the azabicyclooctyl ring is a key metabolic route, leading to the formation of several hydroxylated derivatives, including 6β-Hydroxygliclazide. researchgate.net
The intrinsic clearance (Vmax/Km ratio) for the formation of this compound in human liver microsomes has been determined to be 0.29 µl/min/mg, further establishing it as a significant, albeit not the predominant, metabolic pathway compared to the formation of hydroxymethylgliclazide (0.81 µl/min/mg). researchgate.net
Potential for Role in Drug-Drug Interactions through Metabolite-Mediated Mechanisms
Drug-drug interactions (DDIs) can occur when one substance alters the metabolic pathway of another, often through the inhibition or induction of CYP enzymes. While the parent drug, gliclazide, is known to be a substrate for CYP2C9 and CYP2C19 and can be the subject of DDIs, the role of its metabolites in causing such interactions is less clear. dntb.gov.ua A metabolite-mediated interaction occurs if a metabolite, such as this compound, accumulates to a sufficient concentration to inhibit or induce the activity of a drug-metabolizing enzyme.
Currently, there is a lack of specific data in the scientific literature evaluating the direct inhibitory or inductive effect of this compound on CYP enzymes. Studies have focused on the formation of gliclazide metabolites and the impact of other drugs on gliclazide's own clearance. While computational (in silico) studies have begun to explore the properties of some gliclazide metabolites, these have primarily focused on those produced by gut microbiota and their potential pharmacological activity rather than their potential for hepatic enzyme-mediated DDIs. The inactive nature of gliclazide's main metabolites has led to a primary focus on the parent compound in DDI studies. Therefore, the potential for this compound to act as a perpetrator in drug-drug interactions remains an area for future investigation.
Comparative Biochemical Analysis with Other Gliclazide Hydroxylated Metabolites (e.g., 7β-Hydroxygliclazide, Hydroxymethylgliclazide)
Gliclazide's metabolism yields three main hydroxylated metabolites: this compound, 7β-Hydroxygliclazide, and Hydroxymethylgliclazide (also referred to as MeOH-Gz). A comparative analysis of the kinetics of their formation reveals distinct differences in the efficiency and primary enzymes involved in each pathway. researchgate.net
Hydroxymethylgliclazide is the product of the predominant metabolic pathway, formed through the oxidation of the tolylmethyl group. researchgate.net In contrast, this compound and 7β-Hydroxygliclazide are formed by hydroxylation on the azabicyclooctyl ring. researchgate.net
Studies using recombinant human CYP enzymes have elucidated the specific contributions of different isoforms to the formation of these metabolites. CYP2C9 is the major enzyme involved in all three hydroxylation pathways. However, CYP2C19 also contributes significantly to the formation of Hydroxymethylgliclazide and this compound, while CYP2C8 is only capable of forming the 6β- and 7β-hydroxylated metabolites. researchgate.net
The kinetic parameters highlight the preference for the formation of Hydroxymethylgliclazide. In human liver microsomes, the intrinsic clearance (Vmax/Km) for Hydroxymethylgliclazide formation is 2.8-fold higher than for this compound and 3.9-fold higher than for 7β-Hydroxygliclazide. researchgate.net This confirms that tolylmethyl hydroxylation is the most efficient of the primary metabolic routes for gliclazide. researchgate.net
Table 1: Comparative Kinetic Parameters for the Formation of Gliclazide Metabolites by Recombinant CYP2C Enzymes Data sourced from research on the identification of human cytochromes P450 catalysing gliclazide elimination. researchgate.net(NA: No measurable activity)
| Metabolite | Enzyme | Kinetic Parameters | ||
|---|---|---|---|---|
| Km (μM) | Vmax (pmol/min/pmol CYP) | Vmax/Km (μl/min/pmol CYP) | ||
| This compound | CYP2C8 | 984 | 0.63 | 0.0006 |
| CYP2C9 | 471 | 4.5 | 0.0096 | |
| CYP2C18 | 794 | 0.53 | 0.0007 | |
| CYP2C19 | 321 | 5.0 | 0.0155 | |
| 7β-Hydroxygliclazide | CYP2C8 | 346 | 0.06 | 0.0002 |
| CYP2C9 | 327 | 2.6 | 0.0080 | |
| CYP2C18 | 524 | 0.37 | 0.0007 | |
| CYP2C19 | 434 | 1.7 | 0.0039 | |
| Hydroxymethylgliclazide | CYP2C8 | NA | NA | NA |
| CYP2C9 | 415 | 13 | 0.0306 | |
| CYP2C18 | 328 | 7.8 | 0.0239 | |
| CYP2C19 | 304 | 15 | 0.0493 |
Computational and in Silico Modeling Approaches in 6β Hydroxygliclazide Research
Molecular Docking Simulations of Metabolite-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to simulate the interaction between a substrate, such as gliclazide (B1671584), and the active site of a metabolizing enzyme, like those in the Cytochrome P450 (CYP) superfamily. nih.govfrontiersin.org These simulations are crucial for understanding the structural basis of enzyme inhibition and for predicting the metabolic pathways of drugs. explorationpub.commdpi.com
In the biotransformation of gliclazide, the formation of 6β-hydroxygliclazide is a significant metabolic step. Research involving homology modeling and automated molecular docking has been employed to study the metabolism of gliclazide by its primary metabolizing enzymes, CYP2C9 and CYP2C19. nih.gov Using the crystal structure of CYP2C9 and a refined model of CYP2C19, studies have investigated the interaction energies and affinities for gliclazide in two different metabolic pathways: methylhydroxylation and 6β-hydroxylation. nih.gov
The findings from these docking studies indicate that both CYP2C9 and CYP2C19 exhibit more favorable interaction energies and a stronger affinity for gliclazide in the methylhydroxylation pathway compared to the 6β-hydroxylation pathway. nih.gov This suggests a kinetic preference for methylhydroxylation, although 6β-hydroxylation remains a key metabolic route. The docking simulations reveal that ligands bind deep within the enzyme's active site, which is a predominantly hydrophobic pocket, forming interactions with critical amino acid residues. explorationpub.comresearchgate.net For instance, interactions with residues in substrate recognition sites (SRSs), such as the B-C loop, F helix, and I helix, are critical for positioning the substrate correctly for catalysis. explorationpub.com
Table 1: Key Aspects of Molecular Docking in Gliclazide Metabolism
| Feature | Description | Relevance to this compound | Source |
|---|---|---|---|
| Enzymes Modeled | Cytochrome P-450 CYP2C9 and CYP2C19. | These are the primary enzymes responsible for the metabolism of gliclazide, including the formation of this compound. | nih.gov |
| Protein Template | Crystal structure for CYP2C9 (e.g., PDB code 1R9O); Homology model for CYP2C19. | Provides the three-dimensional structure of the enzyme's active site for docking simulations. | explorationpub.comnih.gov |
| Interaction Energy | A measure of the binding affinity between the ligand (gliclazide) and the enzyme. | Studies show less favorable interaction energy for the 6β-hydroxylation pathway compared to methylhydroxylation. | nih.gov |
| Key Residues | Amino acids within the active site that form hydrogen bonds, hydrophobic, or electrostatic interactions with the ligand. | Interactions with specific residues in the substrate recognition sites determine the orientation and regioselectivity of the hydroxylation reaction. | explorationpub.com |
| Binding Phenomena | Substrate inhibition has been observed, where a second gliclazide molecule binds, altering the active site conformation and reducing enzyme affinity. | This can affect the overall rate and profile of metabolite formation, including that of this compound. | nih.gov |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition Prediction
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. wikipedia.org These models integrate data on the drug's physicochemical properties with anatomical and physiological information of the species, creating a mechanistic framework to predict substance concentrations in various tissues over time. wikipedia.orgepa.gov
PBPK models have been developed for gliclazide to predict its pharmacokinetics, particularly considering the influence of genetic polymorphisms in the CYP2C9 and CYP2C19 enzymes, which are primarily responsible for its metabolism. researchgate.netnih.gov The formation and subsequent disposition of metabolites, including this compound, are integral components of these models. The models are constructed using a "middle-out" approach, combining in vitro, in silico, and in vivo data. mdpi.comresearchgate.net
The predictive performance of these PBPK models is rigorously evaluated. Model-generated plasma concentration-time profiles are compared against observed clinical data. Successful models show that predicted pharmacokinetic parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration) fall within a twofold error range of the observed values, which is a standard evaluation criterion. researchgate.netnih.gov These validated models can then be used for various applications, such as predicting drug-drug interactions (DDIs) and understanding pharmacokinetic variability in different patient populations. mdpi.comnih.gov For example, PBPK simulations have predicted a 1.4–1.6-fold increase in gliclazide exposure when co-administered with omeprazole, a CYP2C19 inhibitor. mdpi.comcolab.ws This allows for the prediction of how changes in the parent drug's metabolism can influence the formation and clearance of its metabolites.
Table 2: Typical Input Parameters for a Gliclazide PBPK Model
| Parameter Category | Specific Parameter | Description | Source |
|---|---|---|---|
| Drug-Specific | Molecular Weight | The mass of the gliclazide molecule. | researchgate.net |
| LogP | A measure of lipophilicity, affecting tissue distribution. | researchgate.net | |
| pKa | The acid dissociation constant, affecting ionization state and membrane permeability. | researchgate.net | |
| Fraction Unbound (fu) | The fraction of the drug not bound to plasma proteins, which is available for distribution and metabolism. | researchgate.net | |
| Blood-to-Plasma Ratio | The ratio of the drug's concentration in whole blood versus plasma. | researchgate.net | |
| System-Specific | Organ Volumes & Blood Flows | Physiological data representing the different compartments of the body (e.g., liver, kidney, fat). | wikipedia.orgepa.gov |
| Intrinsic Clearance (CLint) | In vitro data from human liver microsomes, representing the metabolic capacity of the liver enzymes (CYP2C9, CYP2C19). | mdpi.com | |
| Absorption | Absorption Rate Constant (ka) | The rate at which the drug is absorbed from the gastrointestinal tract into the bloodstream. | researchgate.net |
In Silico Metabolic Network Reconstruction and Flux Analysis for Gliclazide Biotransformation
In silico metabolic network reconstruction is the process of assembling a comprehensive, genome-scale map of all known metabolic reactions within an organism or a specific cell type, such as a human hepatocyte. biorxiv.orgnih.gov These reconstructions serve as the foundation for computational models that can simulate cellular metabolism under various conditions. biorxiv.org
Once a network is reconstructed to include the biotransformation pathways of a xenobiotic like gliclazide, Flux Balance Analysis (FBA) can be applied. FBA is a mathematical method that calculates the flow of metabolites (flux) through the network. nih.govwikipedia.org It operates on the assumption of a steady state, where the production rate of each internal metabolite equals its consumption rate, formalized as S·v = 0, where 'S' is the stoichiometric matrix and 'v' is the vector of all reaction fluxes. wikipedia.org FBA then optimizes this system of equations for a given biological objective, such as maximizing the production of a specific metabolite or biomass. nih.govplos.org
In the context of gliclazide biotransformation, a reconstructed human liver metabolic network would incorporate the enzymatic reactions catalyzed by CYP2C9 and CYP2C19 that convert gliclazide into its various metabolites, including this compound. drugbank.com By applying FBA to this network, researchers can:
Predict the theoretical maximum yield of this compound from a given amount of gliclazide.
Simulate how the flux is distributed among competing metabolic pathways (e.g., 6β-hydroxylation vs. methylhydroxylation).
Identify potential "choke points" or rate-limiting steps in the metabolic cascade.
Analyze how perturbations, such as enzyme inhibition by another drug or genetic variations (polymorphisms), could reroute metabolic flux, altering the profile of metabolites produced. biorxiv.org
This approach provides a systems-level understanding of drug metabolism, moving beyond the study of a single enzyme-substrate interaction to analyze the behavior of the entire metabolic network. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolic Stability Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. jocpr.comajrconline.org The fundamental principle is that the structure of a molecule dictates its properties, and similar molecules often exhibit similar activities. nih.gov For drug metabolism, QSAR models are developed to predict properties like metabolic stability, which refers to the susceptibility of a compound to biotransformation by metabolizing enzymes. nih.gov
The development of a QSAR model involves several key steps:
Data Collection: A dataset of compounds with known metabolic stability (e.g., measured half-life in liver microsomes) is compiled. For sulfonylureas, this could include gliclazide and other related drugs. researchgate.net
Descriptor Calculation: Various numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed metabolic stability. researchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. researchgate.net
In the context of this compound research, QSAR models can be used to predict the metabolic stability of gliclazide and its metabolites. By analyzing the structural features that contribute to rapid or slow metabolism, these models can help in the early stages of drug design to optimize for a desired metabolic profile. jocpr.com For example, a recent in silico study evaluated the properties of gliclazide metabolites and predicted that they would be stable with respect to metabolism by CYP3A4. frontiersin.org QSAR provides a valuable tool for prioritizing compounds and reducing the need for extensive experimental screening. ajrconline.org
Table 3: Common Categories of Molecular Descriptors in QSAR
| Descriptor Category | Examples | Description | Source |
|---|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Describes the basic composition of the molecule without regard to geometry. | nih.gov |
| Topological (2D) | Connectivity Indices, Wiener Index | Encodes information about the atom-to-atom connectivity within the molecule's 2D graph. | nih.gov |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D properties of the molecule, requiring a defined conformation. | nih.gov |
| Physicochemical | LogP, Molar Refractivity, Polarizability | Represents physicochemical properties that are known to influence ADME processes. | jocpr.comnih.gov |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Derived from quantum chemical calculations, these describe the electronic distribution within the molecule. | ajrconline.org |
Strategic Synthesis for Research Applications of 6β Hydroxygliclazide
Chemical Synthesis Pathways for Reference Material
The generation of 6β-Hydroxygliclazide as a reference standard is crucial for the accurate quantification and identification of this metabolite in biological samples. casss.org While specific, detailed synthetic procedures for this compound are not extensively published in readily accessible scientific literature, its structure as a hydroxylated derivative of gliclazide (B1671584) suggests that its synthesis would likely proceed via one of two general strategies: the chemical modification of a precursor molecule or a total synthesis approach.
One plausible pathway involves the selective hydroxylation of a suitable gliclazide precursor. This approach would require a starting material that allows for regioselective introduction of a hydroxyl group at the 6β position of the azabicyclo[3.3.0]octane ring system. This could potentially be achieved through various modern synthetic methods, such as directed C-H activation or the use of specific oxidizing agents that favor hydroxylation at that particular position. The challenge in this approach lies in achieving high regioselectivity to avoid the formation of other hydroxylated isomers, such as 6α-Hydroxygliclazide or 7β-Hydroxygliclazide, which are also known metabolites of gliclazide. nih.gov
Alternatively, a total synthesis approach would involve building the this compound molecule from simpler, commercially available starting materials. This method offers greater control over the stereochemistry at the hydroxylated carbon. The synthesis would likely involve the preparation of a 6β-hydroxylated azabicyclo[3.3.0]octane intermediate, which would then be coupled with the p-tolylsulfonylurea side chain. This multi-step synthesis, while potentially more labor-intensive, would ensure the production of a pure, well-characterized reference standard.
The purification and characterization of the final product are critical steps in the preparation of a reference material. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification, while nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be used to confirm the structure and purity of the synthesized this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Gliclazide | C₁₅H₂₁N₃O₃S | 323.41 | 21187-98-4 |
| This compound | C₁₅H₂₁N₃O₄S | 339.41 | 96860-37-6 |
| 6α-Hydroxygliclazide | C₁₅H₂₁N₃O₄S | 339.41 | Not Available |
| 7β-Hydroxygliclazide | C₁₅H₂₁N₃O₄S | 339.41 | Not Available |
| Methylhydroxygliclazide | C₁₅H₂₁N₃O₄S | 339.41 | Not Available |
| Carboxygliclazide | C₁₅H₁₉N₃O₅S | 369.39 | Not Available |
Isotopic Labeling for Mechanistic and Metabolic Tracing Studies
Isotopically labeled compounds are invaluable tools in drug metabolism and mechanistic studies, allowing for the tracing of metabolic pathways and the quantification of metabolites. The synthesis of isotopically labeled this compound, typically with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is essential for these research applications.
The strategic placement of isotopic labels within the this compound molecule depends on the specific research question. For instance, labeling the p-tolyl group could help in tracking the fate of this part of the molecule, while labeling the azabicyclo[3.3.0]octane ring could provide insights into the metabolism of this moiety.
Deuterium (²H) Labeling:
Deuterium labeling is a common strategy for use in metabolic studies. One approach to synthesizing deuterium-labeled this compound would be to start with a deuterated precursor. For example, a deuterated p-toluenesulfonamide (B41071) could be used in the synthesis of the sulfonylurea side chain. Alternatively, late-stage deuterium exchange reactions could be employed on the final this compound molecule or a late-stage intermediate, although this might lead to a mixture of deuterated species. General methods for hydrogen-isotope exchange in sulfonylureas using iridium catalysts have been reported and could potentially be adapted for the selective deuteration of this compound. researchgate.net
Carbon-13 (¹³C) Labeling:
Carbon-13 labeling provides a distinct mass shift that is readily detectable by mass spectrometry, making it ideal for quantitative metabolic studies. nih.gov The synthesis of ¹³C-labeled this compound would typically involve the incorporation of a ¹³C-labeled building block at a specific position in the molecule. For example, ¹³C-labeled p-toluenesulfonyl chloride could be used to introduce the label into the aromatic ring. A general and robust procedure for the carbon isotope labeling of linear urea (B33335) derivatives, including sulfonylureas, using labeled carbon dioxide ([¹³C]CO₂) has been developed. researchgate.netchemrxiv.org This method, which involves a Staudinger aza-Wittig type reaction, could be a viable strategy for the synthesis of [¹³C]-6β-Hydroxygliclazide, with the label at the carbonyl carbon of the urea functional group.
The choice of labeling strategy will depend on the synthetic feasibility, the desired position of the label, and the specific requirements of the planned metabolic or mechanistic study. Following synthesis, the exact position and extent of isotopic incorporation must be rigorously confirmed using techniques like NMR and mass spectrometry.
| Isotope | Application in this compound Studies | Common Labeling Position |
| Deuterium (²H) | Metabolic tracing, pharmacokinetic studies | Aromatic ring, alkyl groups |
| Carbon-13 (¹³C) | Quantitative metabolite analysis, flux analysis | Carbonyl group, aromatic ring |
Future Directions and Research Opportunities
Elucidation of Unidentified Minor Metabolic Pathways and Enzymes
Gliclazide (B1671584) undergoes extensive hepatic metabolism, primarily through hydroxylation and subsequent oxidation, with Cytochrome P450 (CYP) 2C9 identified as the principal enzyme for its hydroxylation pathways. nih.govuliege.be CYP2C19 also contributes, particularly to the formation of hydroxymethyl-gliclazide, the major metabolic route. nih.gov However, the complete enzymatic landscape of gliclazide biotransformation is not fully mapped, presenting opportunities for further investigation.
Minor Hepatic Pathways: Research has identified 6α- and 7α-hydroxylation as minor biotransformation pathways, but these account for a very small fraction (≤6%) of the metabolized dose. nih.gov The specific enzymes or conditions that favor these pathways are not well understood. Furthermore, some studies suggest the potential involvement of other CYP enzymes, such as CYP3A4, in the formation of other as-yet-unidentified minor metabolites. uliege.be In vitro experiments with recombinant enzymes have also shown that CYP2C8 and CYP2C18 can catalyze certain gliclazide hydroxylation reactions, though their clinical significance in vivo remains to be determined. nih.gov Future studies could employ sensitive screening of recombinant human CYPs and human liver microsomes to clarify the roles of these and other enzymes in gliclazide's minor metabolic routes.
Gut Microbiota Metabolism: A significant and often overlooked factor in drug metabolism is the gut microbiota. frontiersin.org Recent research indicates that gut bacteria can biotransform gliclazide, primarily through hydrolysis and hydroxylation reactions. nih.govfrontiersin.orgresearchgate.net These microbial transformations could contribute to the observed inter-individual variability in drug response. frontiersin.orgfrontiersin.org A key future direction is the identification of the specific bacterial species and the corresponding enzymes responsible for these metabolic conversions. frontiersin.org Such research would not only complete our understanding of gliclazide's metabolic fate but could also open new avenues in pharmacomicrobiomics, potentially explaining differences in drug efficacy and bioavailability among patients. frontiersin.org
| Enzyme Family | Specific Enzyme | Known/Potential Role in Gliclazide Metabolism | Metabolic Pathway |
| Cytochrome P450 | CYP2C9 | Major enzyme for hydroxylation pathways. nih.govuliege.bewikipedia.org | 6β-hydroxylation, 7β-hydroxylation, Tolylmethyl-hydroxylation. nih.gov |
| Cytochrome P450 | CYP2C19 | Contributor to the major metabolic pathway; genetic polymorphisms affect pharmacokinetics. nih.govwikipedia.orgnih.govmdpi.com | Tolylmethyl-hydroxylation. nih.gov |
| Cytochrome P450 | CYP2C8 | Catalyzes hydroxylation in vitro; role in vivo is unclear. nih.gov | 6β-hydroxylation, 7β-hydroxylation. nih.gov |
| Cytochrome P450 | CYP2C18 | Catalyzes hydroxylation in vitro; role in vivo is unclear. nih.gov | 6β-hydroxylation, 7β-hydroxylation, Tolylmethyl-hydroxylation. nih.gov |
| Cytochrome P450 | CYP3A4 | Potential involvement in the formation of unidentified minor metabolites. uliege.be | Unspecified minor pathways. uliege.be |
| Microbial Enzymes | Not yet identified | Biotransformation in the gut. frontiersin.orgfrontiersin.orgresearchgate.net | Hydrolysis, Hydroxylation. nih.govfrontiersin.org |
Development of Advanced Bioanalytical Techniques for Comprehensive Profiling
The quantitative analysis of gliclazide and its major metabolites in biological matrices is crucial for pharmacokinetic studies. pjps.pkpharmacompass.com Current validated methods predominantly rely on High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC). pjps.pkijbpas.comsphinxsai.com More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have also been employed for their superior sensitivity and selectivity. researchgate.net
Despite these advances, a significant opportunity lies in developing and applying more sophisticated bioanalytical techniques for the comprehensive profiling of all gliclazide metabolites, including low-abundance and novel ones derived from minor or microbial pathways. The existing methods are often targeted and may miss a complete metabolic picture.
Future research should focus on:
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS can provide accurate mass measurements, enabling the identification of unknown metabolites without the need for reference standards.
Metabolomics Platforms: Utilizing untargeted metabolomics approaches, such as those combining advanced chromatography (e.g., UPLC) with HRMS or Gas Chromatography-Mass Spectrometry (GC-MS), can capture a global snapshot of the metabolic changes induced by gliclazide. acs.org A GC-MS-based serum metabolomics study has already shown promise in identifying metabolic profiles associated with drug response. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive and highly quantitative method for identifying and structuring novel metabolites, complementing mass spectrometry data.
The integration of these advanced techniques will facilitate a more complete inventory of gliclazide's metabolic products, including 6β-Hydroxygliclazide, helping to explain the full spectrum of its disposition and sources of inter-patient variability.
| Technique | Primary Application | Advantages for Metabolite Profiling | Limitations |
| HPLC-UV | Quantification of parent drug and major metabolites. pjps.pkijbpas.com | Robust, widely available, good for quantification. | Lower sensitivity and selectivity for minor metabolites. |
| LC-MS/MS | Targeted quantification of known metabolites. researchgate.net | High sensitivity and selectivity. | Typically requires reference standards; less suitable for unknown discovery. |
| GC-MS | Profiling of volatile and derivatized metabolites. acs.org | Excellent chromatographic separation, established libraries. | Limited to thermally stable/volatile compounds; requires derivatization. |
| HRMS (e.g., Q-TOF, Orbitrap) | Untargeted screening and identification of unknown metabolites. | High mass accuracy and resolution, enables formula prediction. | Quantification can be more complex than targeted methods. |
| NMR Spectroscopy | Structural elucidation of novel metabolites. | Non-destructive, highly structural information, quantitative. | Lower sensitivity compared to MS. |
Integration of Multi-Omics Data for Systems-Level Understanding of Gliclazide Metabolism
To fully comprehend the complex factors influencing gliclazide metabolism and response, future research must move beyond single-domain analyses and embrace a systems biology approach. oup.com Integrating data from multiple "omics" platforms can provide a holistic, systems-level understanding of the drug's metabolic network. elifesciences.orgbiorxiv.org
Pharmacogenomics (PGx): The influence of genetic polymorphisms in CYP2C9 and CYP2C19 on gliclazide pharmacokinetics is already established. nih.govmdpi.comdrugbank.com Future work should expand this to investigate other genes involved in minor metabolic pathways, drug transport, and downstream regulatory networks.
Metabolomics: As discussed, untargeted metabolomics can identify biomarkers predictive of therapeutic response. acs.org One study found that baseline levels of certain fatty acids could predict a patient's response to gliclazide therapy, linking drug efficacy to the patient's underlying metabolic state, including lipid metabolism and gut flora activity. acs.org
Proteomics and Transcriptomics: These approaches can quantify the expression levels of metabolic enzymes (e.g., CYPs) and transporters in relevant tissues. While not yet extensively applied to gliclazide, transcriptomic and proteomic studies have proven effective in identifying altered metabolic pathways in various diseases. mdpi.com
The true power of this approach lies in the computational integration of these data layers. elifesciences.orgepfl.ch By combining a patient's genetic predispositions (pharmacogenomics), their enzymatic machinery (proteomics/transcriptomics), and the resulting metabolic output (metabolomics), researchers can construct predictive models of drug metabolism. nih.gov These models could simulate how an individual will process gliclazide, anticipate their therapeutic response, and ultimately pave the way for personalized medicine strategies in diabetes treatment.
Exploration of Species-Specific Metabolic Differences Beyond Preclinical Models
Pharmacokinetic studies of gliclazide have been conducted in various animal species, including rats, rabbits, dogs, and monkeys, revealing significant inter-species differences in absorption, protein binding, and elimination half-life. japsonline.comhres.ca For instance, the elimination half-life in rats is approximately 2.5 hours, whereas in humans it is around 10.4 hours. japsonline.com Similarly, plasma protein binding ranges from 87% in dogs to 94% in monkeys and 93% in humans. hres.ca
| Species | Elimination Half-Life (t½) | Plasma Protein Binding | Primary Excretion Route |
| Human | ~10.4 hours japsonline.comhres.ca | 93-94% hres.cahres.ca | 60-70% Urine, 10-20% Feces japsonline.comnih.gov |
| Rat | ~2.5 hours japsonline.com | Not specified | 60-70% Urine, 10-20% Feces hres.ca |
| Rabbit | Not specified | 89% hres.ca | Not specified |
| Dog | Not specified | 87% hres.ca | Not specified |
| Monkey | Not specified | 94% hres.ca | Not specified |
While these traditional preclinical models provide foundational data, future research must explore species-specific differences more deeply and move beyond these standard models to better predict human outcomes.
Key areas for future investigation include:
Comparative CYP Omics: A detailed comparison of the expression, activity, and genetic variation of CYP2C9, CYP2C19, and other relevant enzyme orthologs across species. This would help explain why metabolic rates and pathways, including the formation of this compound, differ between humans and preclinical models.
Gut Microbiome Interactions: The composition of gut microbiota varies dramatically between species. Comparative studies on how the microbiomes of humans versus animal models metabolize gliclazide could reveal species-specific metabolites and explain differences in bioavailability and enterohepatic recirculation. researchgate.net
Advanced In Vitro Models: The development and use of more sophisticated human-based models, such as 3D liver spheroids, organ-on-a-chip technology, and humanized animal models (e.g., mice with "humanized" livers). These systems can provide a more accurate platform for studying human-specific metabolic pathways and enzyme kinetics, reducing reliance on animal models that may not fully recapitulate human metabolism.
Q & A
Basic Research Questions
Q. What are the validated analytical techniques for identifying and quantifying 6β-Hydroxygliclazide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity. Researchers should optimize mobile phase composition (e.g., acetonitrile:water gradients) and column selection (C18 reverse-phase columns) to resolve this compound from matrix interferences. Calibration curves must be validated for linearity (R² > 0.99) and precision (CV < 15%) across physiological concentration ranges. Cross-validate results using nuclear magnetic resonance (NMR) for structural confirmation .
Q. What is the pharmacological significance of this compound in diabetes research?
- Methodological Answer : As an active metabolite of gliclazide, this compound contributes to sustained insulin secretion via pancreatic β-cell KATP channel modulation. In vitro assays (e.g., patch-clamp electrophysiology) should measure its binding affinity (IC₅₀) compared to the parent compound. In vivo studies require diabetic rodent models (e.g., streptozotocin-induced) to assess glucose-lowering efficacy, with strict controls for diet, dosing intervals, and plasma pharmacokinetics .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro metabolic stability and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Contradictions often arise from differences in enzyme kinetics (e.g., CYP2C9 vs. CYP3A4 dominance). Address this by:
- Conducting interspecies comparisons (human vs. rat hepatocytes) to identify species-specific metabolism.
- Simulating physiological conditions (e.g., microsomal incubations with NADPH cofactors) to replicate in vivo redox environments.
- Applying physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme saturation, protein binding, and tissue distribution parameters .
Q. What computational strategies predict this compound’s interactions with cytochrome P450 isoforms?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can map binding poses and energy landscapes at CYP active sites. Validate predictions with site-directed mutagenesis (e.g., CYP2C9*3 variant) and inhibition assays using probe substrates (e.g., diclofenac for CYP2C9). Cross-reference results with crystallographic data from the Protein Data Bank (PDB) to confirm residue interactions .
Q. How should researchers design studies to compare this compound’s metabolic stability across cell lines?
- Methodological Answer :
- Cell Line Selection : Use primary hepatocytes (human/rat) over immortalized lines (e.g., HepG2) for enzyme expression fidelity.
- Incubation Conditions : Standardize incubation time (≤4 hrs), substrate concentration (1–10 µM), and temperature (37°C).
- Data Normalization : Express metabolic clearance (CLₘₑₜ) relative to protein content or cell count.
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare CLₘₑₜ across groups, reporting %RSD for reproducibility .
Methodological and Data Analysis Questions
Q. What strategies mitigate variability in this compound pharmacokinetic studies due to genetic polymorphisms?
- Methodological Answer :
- Genotyping : Screen participants for CYP2C9 variants (e.g., *2, *3 alleles) using PCR-RFLP or next-generation sequencing.
- Stratified Analysis : Group data by genotype and use non-linear mixed-effects modeling (NONMEM) to quantify allele-specific clearance rates.
- Ethical Reporting : Disclose allele frequencies and statistical power limitations in small cohorts to avoid overgeneralization .
Q. How to perform a systematic review of this compound’s toxicological profile?
- Methodological Answer :
- Database Search : Use PRISMA guidelines to query PubMed, SciFinder, and Embase with MeSH terms like “this compound AND toxicity.” Exclude non-peer-reviewed sources (e.g., patents, conference abstracts).
- Risk of Bias Assessment : Apply SYRCLE’s tool for animal studies or Cochrane RoB 2.0 for clinical trials.
- Data Synthesis : Tabulate NOAEL/LOAEL values across species, highlighting interspecies scaling factors (e.g., body surface area) for human extrapolation .
Contradictory Data Resolution
Q. How to address conflicting reports on this compound’s renal excretion mechanisms?
- Methodological Answer :
- Mechanistic Studies : Use transfected HEK293 cells expressing OAT1/OAT3 transporters to measure uptake kinetics (Km, Vmax).
- In Vivo Correlation : Collect paired plasma/urine samples in clinical trials, calculating renal clearance (CLᵣ = [Urine] × Urine Flow Rate / [Plasma]).
- Meta-Analysis : Pool data from multiple studies using random-effects models, testing for heterogeneity (I² statistic) and publication bias (funnel plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
